

Spectroscopic and Structural Elucidation of Benzamide Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	3-amino-N-(4-methoxyphenyl)benzamide
Cat. No.:	B040881

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for key benzamide derivatives, with a primary focus on the structural isomer 3-amino-4-methoxy-N-phenylbenzamide, a compound of interest in various chemical and pharmaceutical research fields. Due to the limited availability of published spectroscopic data for **3-amino-N-(4-methoxyphenyl)benzamide**, this document presents a comprehensive analysis of its close isomer, 3-amino-4-methoxybenzanilide (CAS 120-35-4), to serve as a valuable reference.

Spectroscopic Data Summary

The following tables summarize the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 3-amino-4-methoxybenzanilide.

Table 1: ¹H NMR Spectroscopic Data for 3-Amino-4-methoxybenzanilide

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Number of Protons	Assignment
9.92	s	-	1H	NH
7.74	d	9.0	2H	Phenyl H
7.32	m	-	2H	Phenyl H
7.21	d	8.0	2H	Phenyl H
7.06	m	-	1H	Phenyl H
6.88	d	8.0	1H	Phenyl H
4.90	br s	-	2H	NH ₂
3.83	s	-	3H	OCH ₃

Solvent: DMSO-d₆, Spectrometer Frequency: 400 MHz.[[1](#)]

Table 2: ¹³C NMR Spectroscopic Data for 3-Amino-4-methoxybenzanilide

Chemical Shift (δ) ppm	Assignment
165.5	C=O
150.2	C-O
141.2	C-N (amino)
139.7	Quaternary Phenyl C
128.8	Phenyl CH
123.3	Phenyl CH
121.2	Phenyl CH
119.8	Quaternary Phenyl C
112.9	Phenyl CH
110.1	Phenyl CH
55.7	OCH ₃

Solvent: DMSO-d₆.

Table 3: Mass Spectrometry Data for 3-Amino-4-methoxybenzanilide

Technique	m/z	Interpretation
ESI-MS	243	[M+H] ⁺

Molecular Formula: C₁₄H₁₄N₂O₂, Molecular Weight: 242.27 g/mol .[\[1\]](#)

Table 4: Infrared (IR) Spectroscopy Data for 3-Amino-4-methoxybenzanilide

While a full spectrum is not readily available in the searched literature, characteristic absorption bands for the functional groups present in 3-amino-4-methoxybenzanilide are expected in the following regions:

Wavenumber (cm ⁻¹)	Functional Group	Vibration Mode
3400-3200	N-H	Stretching (Amine and Amide)
3100-3000	C-H	Aromatic Stretching
1680-1630	C=O	Amide I Stretching
1600-1450	C=C	Aromatic Ring Stretching
1250-1200	C-O	Aryl Ether Stretching

Experimental Protocols

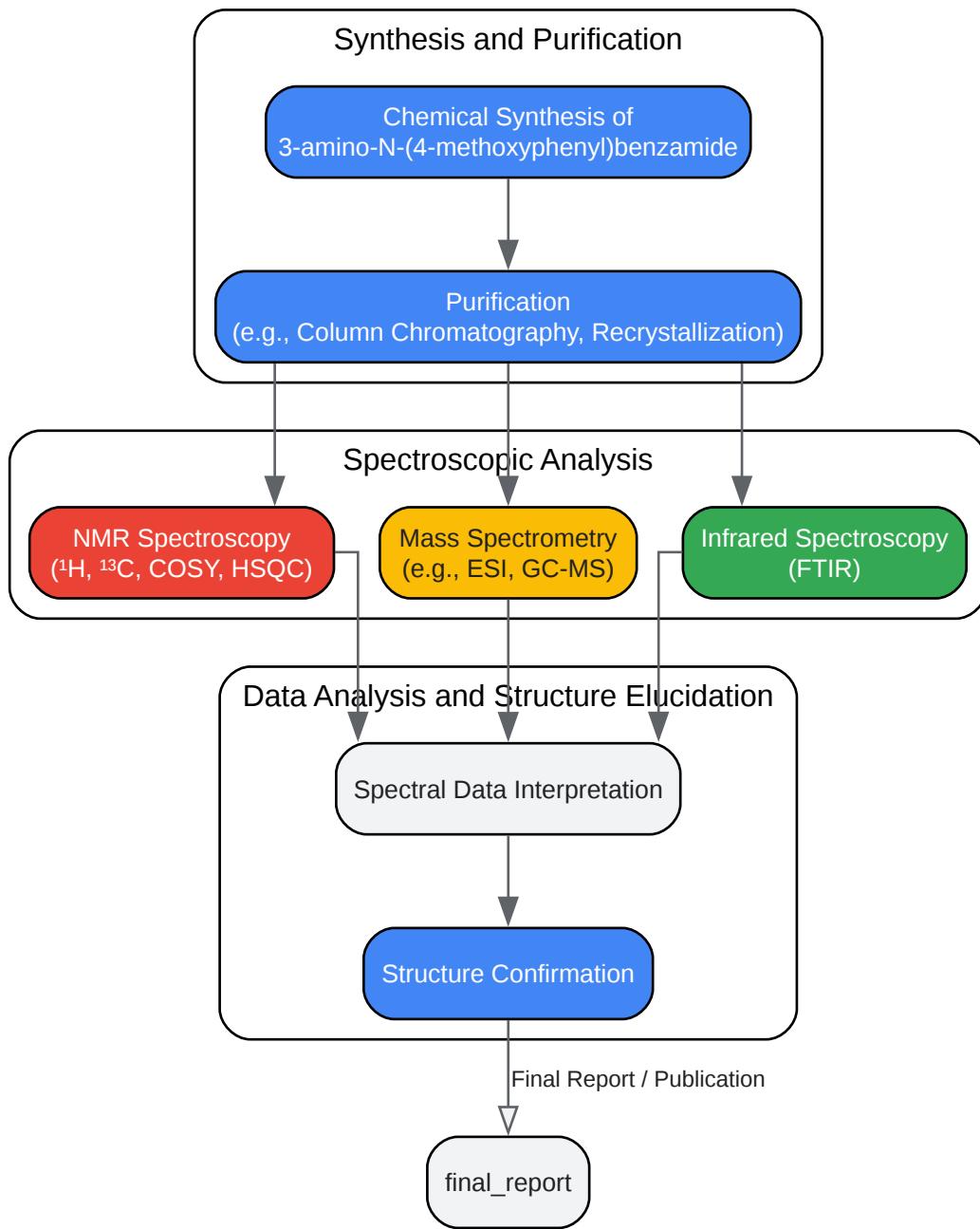
The following are generalized experimental methodologies for the acquisition of spectroscopic data for benzamide derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra are typically recorded on a 400 or 500 MHz spectrometer. The sample is dissolved in a deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆) or chloroform-d (CDCl₃). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy

IR spectra are commonly obtained using a Fourier Transform Infrared (FTIR) spectrometer. Solid samples can be analyzed as a KBr (potassium bromide) pellet or by using an Attenuated Total Reflectance (ATR) accessory. The spectrum is typically recorded over a range of 4000 to 400 cm⁻¹.


Mass Spectrometry (MS)

Mass spectra can be acquired using various ionization techniques. For electrospray ionization (ESI), the sample is dissolved in a suitable solvent like methanol or acetonitrile and introduced into the mass spectrometer. ESI is a soft ionization technique that is well-suited for determining the molecular weight of polar molecules, often observing the protonated molecule [M+H]⁺.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the characterization of a synthesized chemical compound like **3-amino-N-(4-methoxyphenyl)benzamide**.

General Workflow for Chemical Compound Characterization

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3-Amino-4-methoxybenzanilide | 120-35-4 [chemicalbook.com]
- To cite this document: BenchChem. [Spectroscopic and Structural Elucidation of Benzamide Derivatives: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b040881#3-amino-n-4-methoxyphenyl-benzamide-spectroscopic-data-nmr-ir-ms>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com